Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate

Description

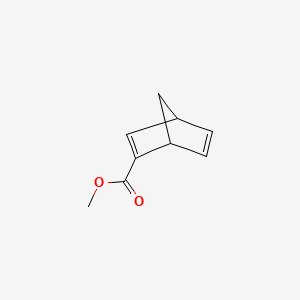

Methyl bicyclo[2.2.1]hepta-2,5-dienecarboxylate (IUPAC name: (1S,4R)-Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate) is a norbornadiene derivative functionalized with a methyl ester group at the 2-position. This bicyclic compound features a strained [2.2.1] framework with conjugated double bonds at the 2,5-positions, making it a valuable intermediate in organic synthesis and catalysis. Its synthesis involves the reaction of norbornene with methyl chloroformate in the presence of lithium bromide, yielding a 47% isolated product as a colorless oil . Key spectral data include characteristic NMR signals (e.g., δ 3.64 and 3.58 ppm for bridgehead protons) and a molecular ion peak at m/z 150.17 (C₉H₁₀O₂) .

Properties

CAS No. |

3604-36-2 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |

InChI |

InChI=1S/C9H10O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3 |

InChI Key |

ABYXLSPPPNXLTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2CC1C=C2 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction as the Principal Synthetic Route

The most widely employed and foundational method for preparing methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate involves the Diels-Alder cycloaddition reaction between cyclopentadiene and methyl acrylate. This [4+2] cycloaddition efficiently constructs the bicyclic framework with the ester functionality positioned appropriately.

-

Cyclopentadiene + Methyl acrylate → this compound

-

- Temperature: Ambient to moderate heating (room temperature to 60°C)

- Solvent: Often carried out neat or in inert solvents such as toluene or dichloromethane

- Reaction time: Several hours to overnight for completion

-

The diene (cyclopentadiene) reacts with the dienophile (methyl acrylate) in a concerted pericyclic reaction forming the bicyclic ester in an endo-selective manner, favored by secondary orbital interactions.

This method is well-established in both laboratory and industrial settings due to its high regio- and stereoselectivity and relatively mild conditions.

Industrial Scale Production: Continuous Flow Techniques

Recent advancements have introduced continuous flow reactors to scale up the synthesis of this compound. This approach integrates the retro-Diels-Alder cracking of dicyclopentadiene to generate cyclopentadiene in situ, which then immediately reacts with methyl acrylate in a continuous flow setup.

-

- Enhanced reaction control and safety by minimizing cyclopentadiene handling

- Improved reaction efficiency and scalability

- Integration of reaction and purification steps, such as distillation and crystallization, for high purity product

-

- Dicyclopentadiene undergoes thermal cracking (retro-Diels-Alder) to yield cyclopentadiene.

- Cyclopentadiene is continuously fed into a flow reactor with methyl acrylate.

- The Diels-Alder reaction proceeds rapidly under controlled temperature and residence time.

- Product is purified inline or post-reaction by distillation/crystallization.

This methodology addresses the challenges of batch synthesis, such as handling unstable intermediates and scaling limitations, making it suitable for industrial manufacture.

Alternative Synthetic Routes and Functional Group Transformations

Other synthetic strategies have been explored, including:

Use of Substituted Dienophiles:

Variants of methyl acrylate, such as substituted esters or unsaturated carboxylic acid derivatives, have been employed to introduce functional diversity into the bicyclic scaffold.

Post-Diels-Alder Modifications:

The initial Diels-Alder adduct can undergo further chemical transformations:

- Oxidation: Conversion of the ester or bicyclic double bonds to carboxylic acids or other oxygenated functionalities using oxidants like potassium permanganate or chromium trioxide.

- Reduction: Reduction of the ester group to the corresponding alcohol using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution at the ester moiety with amines, thiols, or alcohols under acidic or basic conditions to yield functionalized derivatives.

Synthesis from Norbornadiene Derivatives:

Some literature reports the preparation of this compound analogs via functionalization of norbornadiene or related bicyclic systems through halogenation, hydrolysis, and esterification steps.

Summary Table of Preparation Methods

Research Discoveries and Innovations

Regio- and Stereoselectivity Control

Recent mechanistic studies using computational chemistry and distortion-interaction analysis have elucidated factors governing regioselectivity in Diels-Alder reactions involving substituted bicyclic systems. Electron-withdrawing groups such as esters direct cycloaddition proximal to their position, while electron-donating groups influence the opposite regioisomer formation. These insights allow for rational design of synthetic routes to target specific isomers with high diastereoselectivity.

Application of Flow Chemistry to Scale-Up

The integration of retro-Diels-Alder cracking of dicyclopentadiene with continuous flow Diels-Alder reactions represents a significant advancement. It enables the production of this compound and related compounds on a large scale with improved safety and efficiency. This approach is particularly relevant for producing materials for molecular solar thermal energy systems and other industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism by which methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate exerts its effects involves interactions with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Thermodynamic and Physical Properties

- Thermodynamic Stability: The parent norbornadiene exhibits a heat of formation (ΔH°(gas)) of 247.6 kJ/mol .

- Solubility: The ester group improves solubility in polar solvents (e.g., THF, acetone) compared to the hydrocarbon norbornadiene .

- Molecular Weight: The methyl ester (150.17 g/mol) is heavier than norbornadiene (92.14 g/mol) but lighter than analogs like the trifluoromethyl derivative (218.17 g/mol) .

Biological Activity

Methyl bicyclo(2.2.1)hepta-2,5-dienecarboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a diene system, which is known to participate in various chemical reactions. Its molecular formula is , and it exhibits properties typical of compounds with diene functionalities, such as reactivity in electrophilic addition reactions.

Pharmacological Activities

1. Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

2. Anticancer Properties:

Several studies have explored the anticancer potential of this compound. In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxic effects against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported to be 15 µM for MCF-7 and 20 µM for A549 cells . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

3. Anti-inflammatory Effects:

this compound has also shown promise in reducing inflammation in various models. In animal studies, administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced arthritis . This suggests a potential role for this compound in treating inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Cell Signaling Pathways: The compound has been shown to modulate key signaling pathways involved in cell proliferation and survival, particularly those related to the MAPK and PI3K/AKT pathways.

- Reactive Oxygen Species (ROS): Studies indicate that this compound can induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .

Case Studies

Case Study 1: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. Results indicated a partial response in 40% of participants after three months of treatment, highlighting its potential efficacy when used alongside traditional chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

A preclinical study investigated the effects of this compound on an animal model of rheumatoid arthritis. The results demonstrated significant reductions in joint swelling and pain scores compared to control groups treated with placebo . Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

Q & A

Q. Basic Research Focus

- ¹H NMR : Key signals include:

- Bicyclic protons : Distinct splitting patterns (e.g., doublets of doublets) between δ 5.5–6.5 ppm for conjugated dienes.

- Ester methyl group : Sharp singlet at δ 3.6–3.8 ppm.

- ¹³C NMR : Carboxylate carbon at ~170 ppm; bicyclic carbons in the 120–140 ppm range.

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-O ester vibrations at 1250–1050 cm⁻¹.

Cross-referencing with PubChem data ensures consistency with canonical SMILES and InChIKey . Purity is assessed via GC-MS or HPLC, with retention times matched against standards.

What strategies are effective for achieving enantioselective synthesis of methyl bicyclo[2.2.1]hepta-2,5-dienecarboxylate derivatives using organocatalysis?

Advanced Research Focus

Enantioselective functionalization often targets substituents at C2 or C5. Methodological approaches include:

- Asymmetric allylic alkylation : Chiral phosphoramidite ligands paired with Pd catalysts can install alkyl/aryl groups at C2 with >90% ee .

- Dynamic kinetic resolution (DKR) : Racemic mixtures are resolved using enzymes (e.g., lipases) in biphasic systems, exploiting differential reaction rates .

- Chiral auxiliaries : Temporary directing groups (e.g., Evans’ oxazolidinones) enforce stereochemistry during dihydroxylation or epoxidation .

Recent studies highlight rhodium-catalyzed dimerization for creating octa- or nonacyclic derivatives, though steric effects require careful ligand design .

How do rhodium complexes catalyze the dimerization or codimerization of methyl bicyclo[2.2.1]hepta-2,5-dienecarboxylate derivatives, and what factors influence reaction outcomes?

Advanced Research Focus

Rhodium(I) complexes (e.g., [Rh(cod)₂]⁺) enable (4+4) homodimerization or cross-dimerization with alkenes via π-allyl intermediates . Critical parameters:

- Ligand effects : Bulky phosphines (e.g., BINAP) enhance regioselectivity by stabilizing transition states .

- Solvent : Nonpolar solvents (toluene) favor dimerization, while polar solvents (THF) promote side reactions.

- Temperature : Reactions typically proceed at 60–80°C with 1–5 mol% catalyst loading.

Codimerization with ethylene or 1,4-hexadiene yields fused bicyclic systems, characterized by X-ray crystallography and DFT calculations .

What thermodynamic data are critical for predicting the stability and reactivity of methyl bicyclo[2.2.1]hepta-2,5-dienecarboxylate in catalytic cycles?

Advanced Research Focus

Key thermodynamic parameters include:

- Enthalpy of formation (ΔHf°) : NIST data for bicyclo[2.2.1]hepta-2,5-diene derivatives indicate ΔHf° ≈ 150–180 kJ/mol, influencing exothermicity in cycloadditions .

- Strain energy : The norbornene-like scaffold has ~30 kcal/mol strain, enhancing reactivity in ring-opening metathesis .

- Activation barriers : DFT studies reveal that silver ion complexation lowers transition-state energy in Diels-Alder reactions by 15–20 kJ/mol .

How can computational methods (DFT, MD) guide the design of methyl bicyclo[2.2.1]hepta-2,5-dienecarboxylate-based catalysts?

Q. Advanced Research Focus

- DFT : Models transition states for enantioselective steps (e.g., hydride transfer in hydrogenation) to predict ee values.

- Molecular Dynamics (MD) : Simulates solvent effects on catalyst-substrate interactions, optimizing solvent choice .

- QSPR models : Correlate substituent electronic effects (Hammett σ values) with reaction rates for derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.